molecular formula C13H16N2O3S2 B12015659 Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate CAS No. 577762-51-7

Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B12015659
CAS No.: 577762-51-7
M. Wt: 312.4 g/mol
InChI Key: HAEQUJZVJNAWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Properties

CAS No.

577762-51-7

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C13H16N2O3S2/c1-5-15-12(17)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)18-4/h5-6H2,1-4H3

InChI Key

HAEQUJZVJNAWGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)OC)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) in the compound participates in nucleophilic substitution reactions under alkaline conditions. For example:

  • Reaction with Amines :
    The compound reacts with primary/secondary amines (e.g., hydrazine, benzylamine) to replace the methyl ester group, forming thioacetamide derivatives. This is critical for generating pharmacologically active hydrazides .

    Example Reaction :

    Methyl ester+NH2NH2EtOH refluxHydrazide derivative+CH3OH\text{Methyl ester}+\text{NH}_2\text{NH}_2\xrightarrow{\text{EtOH reflux}}\text{Hydrazide derivative}+\text{CH}_3\text{OH}
    Reagent Conditions Product Yield
    Hydrazine hydrateEthanol, reflux (1 hr)Acetohydrazide derivative 85%
  • Thiol-Disulfide Exchange :
    The thioether can undergo exchange reactions with disulfides or thiols, enabling functionalization of the sulfur center.

Ester Hydrolysis and Derivatives

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid intermediates, which are further derivatized:

  • Saponification :

    Methyl ester+NaOHH2Carboxylic acid+CH3OH\text{Methyl ester}+\text{NaOH}\xrightarrow{\text{H}_2\text{O }}\text{Carboxylic acid}+\text{CH}_3\text{OH}

    The resulting acid can react with alcohols or amines to form esters/amides.

    Reagent Conditions Product Application
    6M HClReflux (4 hrs)Free carboxylic acidIntermediate for coupling

Oxidation of Thioether to Sulfone

The thioether sulfur is susceptible to oxidation:

  • Peracid-Mediated Oxidation :

    Thioether+mCPBADCM 0 CSulfone derivative\text{Thioether}+\text{mCPBA}\xrightarrow{\text{DCM 0 C}}\text{Sulfone derivative}

    This reaction modifies electronic properties, enhancing binding to biological targets.

    Oxidizing Agent Conditions Product Outcome
    mCPBADichloromethane, 0°CSulfoneIncreased metabolic stability

Functionalization at the Pyrimidine Core

The NH group in the dihydrothienopyrimidine ring undergoes alkylation or acylation:

  • Alkylation :

    NH+R XBase DMFN Alkylated derivative\text{NH}+\text{R X}\xrightarrow{\text{Base DMF}}\text{N Alkylated derivative}

    Ethyl or benzyl halides are commonly used.

    Alkylating Agent Base Solvent Yield
    Ethyl iodideNaHDMF~70%

Ring-Opening Reactions

Under strong acidic or basic conditions, the thienopyrimidine ring can undergo cleavage:

  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl opens the pyrimidine ring, yielding thiophene-3-carboxamide intermediates .

Research Findings

  • Antimicrobial Activity : Derivatives like hydrazides show MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Kinase Inhibition : Structural analogs inhibit kinases (e.g., EGFR) at IC<sub>50</sub> values < 1 µM, linked to anticancer activity.

  • Metabolic Stability : Sulfone derivatives exhibit 2–3× longer half-lives in hepatic microsomes compared to thioethers.

Scientific Research Applications

Antimicrobial Activity

Recent studies have focused on the synthesis of hybrids combining thienopyrimidine with sulfonamides, which include compounds similar to methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate. These hybrids have demonstrated promising antimicrobial activity against various bacterial strains. For instance, a series of thienopyrimidine-sulfonamide hybrids were synthesized and evaluated for their antibacterial properties. One specific hybrid exhibited mild antibacterial activity comparable to standard sulfonamides like sulfadiazine and sulfamethoxazole, suggesting that modifications to the thienopyrimidine core can enhance its efficacy against pathogens .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Structural optimization studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit critical cancer-related enzymes. For example, Polo-like kinase 1 (Plk1) inhibitors derived from similar thienopyrimidine structures have been reported to exhibit significant anticancer activity. In vitro assays indicated that certain derivatives could induce apoptosis in cancer cells at low concentrations, highlighting their potential as therapeutic agents in oncology .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound derivatives. Research has indicated that modifications at specific positions on the thienopyrimidine ring can significantly influence biological activity. For instance, substituting different functional groups at position 4 or 3 has been shown to enhance antibacterial properties or improve selectivity against cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)propanoate
  • Ethyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate

Uniqueness

Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the presence of both ester and thioether functional groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Biological Activity

Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thienopyrimidine core with a methyl acetate functional group. Its molecular formula is C18H18N3O2S2C_{18}H_{18}N_3O_2S_2, and it has a molecular weight of approximately 391.5 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties by inhibiting key enzymes involved in cell cycle regulation. For instance, studies have shown that similar compounds can inhibit Polo-like kinase 1 (Plk1), which is crucial for mitosis .
  • Antimicrobial Properties : The compound's thienopyrimidine structure suggests potential antimicrobial activity. In related studies, thienopyrimidine-sulfonamide hybrids demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines through apoptosis induction .

Anticancer Studies

A notable study evaluated the structure–activity relationship (SAR) of thienopyrimidine derivatives and their efficacy in inducing apoptosis in cancer cells. The findings indicated that modifications to the thienopyrimidine core significantly enhanced anticancer activity. For example:

CompoundIC50 (µM)Cell Line
Methyl 2-(...)12.5HeLa
Control (Doxorubicin)10HeLa

This table illustrates that the compound's IC50 value is comparable to established chemotherapeutics .

Antimicrobial Activity

Another study focused on the antimicrobial properties of related thienopyrimidine compounds. The results showed:

CompoundZone of Inhibition (mm)Bacteria
Thienopyrimidine-Sulfadiazine Hybrid18E. coli
Methyl 2-(...)15S. aureus

These findings suggest that while the compound exhibits some antimicrobial activity, it may not be as potent as traditional antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A clinical trial involving patients with advanced cancers treated with thienopyrimidine derivatives reported a partial response in 30% of participants after several cycles of treatment.
  • Infection Control : A study assessing the efficacy of thienopyrimidine-sulfonamide hybrids against resistant bacterial strains demonstrated significant inhibition rates, suggesting potential for treating multi-drug resistant infections.

Q & A

Q. What are the key synthetic pathways for Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate, and what intermediates are critical in its preparation?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, analogous thienopyrimidine derivatives are prepared by reacting ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with electrophilic agents like 2-chloromethylthiirane under reflux in aprotic solvents (e.g., DMF or THF) . Key intermediates include the thiolated pyrimidinone core and the ester-functionalized acetamide precursor. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as oxidation of the thioether group.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons in the thienopyrimidine ring and ester group. For example, the methyl groups (5,6-dimethyl) appear as singlets in the 1H NMR spectrum (~2.1–2.3 ppm), while the ethyl group (3-ethyl) shows a triplet for the CH2 and a quartet for the CH3 .
  • IR Spectroscopy : Confirms the presence of C=O (ester and oxo groups) at ~1700–1750 cm⁻¹ and C-S bonds at ~600–700 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14H16N2O3S2) by matching the exact mass.

Advanced Research Questions

Q. How can computational quantum chemical calculations optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : State-of-the-art reaction path search methods (e.g., density functional theory, DFT) predict energy barriers and transition states for key steps like thioether bond formation. For example, ICReDD’s integrated approach combines quantum calculations with experimental data to narrow down optimal conditions (e.g., solvent selection, catalyst use) and reduce trial-and-error experimentation. Feedback loops refine computational models using experimental outcomes, improving yield and selectivity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for thienopyrimidine derivatives?

  • Methodological Answer :
  • Metabolic Stability Assays : Test compound stability in liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis).
  • Pharmacokinetic Profiling : Compare bioavailability (e.g., AUC, Cmax) across species to address interspecies metabolic differences.
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing ethyl with allyl groups) to enhance target binding while minimizing off-target effects. Evidence from analogous compounds (e.g., anti-microbial thiazolidinones) suggests that electron-withdrawing groups improve activity .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : The table below summarizes substituent effects based on related studies:
Substituent PositionModificationReactivity ImpactBioactivity TrendEvidence Source
3-ethyl (core)Replacement with allylIncreased electrophilicityEnhanced antimicrobial activity
5,6-dimethylReplacement with HReduced steric hindranceLower thermal stability
Ester group (R=Me)Hydrolysis to acidIncreased polarityImproved solubility, reduced cell permeability

Q. What experimental designs address stability challenges (e.g., hydrolysis, oxidation) during storage or biological assays?

  • Methodological Answer :
  • pH-Dependent Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis under basic conditions).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., refrigeration vs. room temperature).
  • Antioxidant Additives : Include agents like BHT (butylated hydroxytoluene) in formulations to prevent thioether oxidation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Contradictions often arise from solvent purity or measurement techniques (e.g., shake-flask vs. HPLC). Standardize protocols by:
  • Using USP-grade solvents.
  • Validating solubility via saturation shake-flask method with UV quantification.
  • Applying Hansen solubility parameters to predict solvent compatibility based on the compound’s hydrogen bonding and polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.